molecular formula C24H25N3O3S B11365636 N-(4-methoxyphenyl)-4,6-dimethyl-2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxamide

N-(4-methoxyphenyl)-4,6-dimethyl-2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxamide

Cat. No.: B11365636
M. Wt: 435.5 g/mol
InChI Key: XVHNTTXNCROODH-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-4,6-DIMETHYL-2-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with methoxyphenyl, dimethyl, and carbamoylmethylsulfanyl groups.

Properties

Molecular Formula

C24H25N3O3S

Molecular Weight

435.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4,6-dimethyl-2-[2-(3-methylanilino)-2-oxoethyl]sulfanylpyridine-3-carboxamide

InChI

InChI=1S/C24H25N3O3S/c1-15-6-5-7-19(12-15)26-21(28)14-31-24-22(16(2)13-17(3)25-24)23(29)27-18-8-10-20(30-4)11-9-18/h5-13H,14H2,1-4H3,(H,26,28)(H,27,29)

InChI Key

XVHNTTXNCROODH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=C(C(=CC(=N2)C)C)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-4,6-DIMETHYL-2-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of intermediates and subsequent reactions to introduce the desired functional groups. One common approach is the cyanoacetylation of amines, followed by nucleophilic substitution reactions . The reaction conditions often involve the use of boiling acetic acid and aromatic amines to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-4,6-DIMETHYL-2-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-METHOXYPHENYL)-4,6-DIMETHYL-2-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-4,6-DIMETHYL-2-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-METHOXYPHENYL)-4,6-DIMETHYL-2-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE include other pyridine derivatives with different substituents. Examples include:

  • N-(4-METHOXYPHENYL)-4,6-DIMETHYL-2-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE
  • N-(4-METHOXYPHENYL)-4,6-DIMETHYL-2-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE

Uniqueness

The uniqueness of N-(4-METHOXYPHENYL)-4,6-DIMETHYL-2-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and development.

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